6-(Methylamino)nicotinaldehyde

Übersicht

Beschreibung

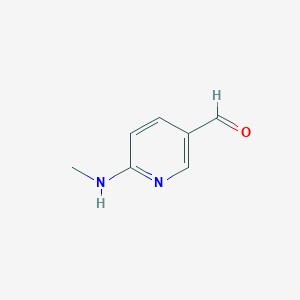

6-(Methylamino)nicotinaldehyde is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . This compound features both an aldehyde and a methylamino group attached to a pyridine ring, making it a versatile starting material for the synthesis of various heterocyclic compounds . It is particularly useful in the study of nicotinic acid derivatives and the design of novel ligands for metal coordination chemistry .

Vorbereitungsmethoden

The synthesis of 6-(Methylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

6-(Methylamino)nicotinaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

6-(Methylamino)nicotinaldehyde can be synthesized through various methods, often involving the reaction of nicotinaldehyde with methylamine. Its reactivity allows it to participate in several chemical transformations, including:

- Formation of Schiff Bases : The aldehyde group can react with amines to form imines, which are valuable in organic synthesis.

- Coordination Chemistry : The pyridine ring can act as a bidentate ligand, coordinating with transition metals for various applications in catalysis and materials science.

Medicinal Chemistry

This compound is explored as a precursor for synthesizing potential pharmaceutical agents. Its derivatives have shown promise in:

-

Antimicrobial Activity : Compounds derived from this precursor exhibit moderate activity against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus, indicating potential for anti-tuberculosis therapies.

Microorganism Activity Minimum Inhibitory Concentration (MIC) Mycobacterium tuberculosis Moderate 50 μg/mL Staphylococcus aureus Moderate 30 μg/mL Escherichia coli Weak >100 μg/mL - Antileukemic Effects : Certain derivatives have demonstrated significant cytotoxicity against leukemia cell lines, suggesting their potential use in cancer treatment.

Coordination Chemistry

The compound's ability to form stable complexes with transition metals opens avenues for its application in:

- Catalysis : As a ligand in various catalytic processes.

- Material Science : In the development of new materials that require metal coordination for enhanced properties.

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives from this compound and evaluated their biological activities. Modifications at the nitrogen atom were found to significantly enhance antitubercular activity compared to the parent compound.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of these compounds to various biological targets. These studies indicated strong interactions with active sites of enzymes involved in disease pathways, providing insights into their mechanisms of action.

Wirkmechanismus

The mechanism of action of 6-(Methylamino)nicotinaldehyde involves its ability to act as a versatile intermediate in various chemical reactions. The aldehyde group can undergo condensation reactions to form more complex molecules, while the methylamino group can participate in nucleophilic substitution reactions . The pyridine ring can coordinate to transition metals, making it useful in the design of novel ligands for metal coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

6-(Methylamino)nicotinaldehyde can be compared with other similar compounds such as:

Nicotinaldehyde: Lacks the methylamino group, making it less versatile in certain synthetic applications.

Picolinaldehyde: Has the aldehyde group at a different position on the pyridine ring, leading to different reactivity and applications.

Isonicotinaldehyde: Similar to picolinaldehyde but with the aldehyde group at yet another position on the pyridine ring.

The uniqueness of this compound lies in its combination of an aldehyde and a methylamino group on the pyridine ring, which provides a versatile platform for the synthesis of various heterocyclic compounds and the design of novel ligands .

Biologische Aktivität

6-(Methylamino)nicotinaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD). This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a methylamino group at the 6-position and an aldehyde functional group. Its chemical formula is C_7H_8N_2O, and it exhibits properties typical of both aldehydes and amines, allowing it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The primary mechanism through which this compound exerts its biological effects is through its involvement in NAD biosynthesis. NAD is crucial for cellular metabolism, energy production, and maintaining redox balance within cells. By replenishing intracellular NAD levels, this compound can help counteract oxidative stress and mitochondrial dysfunction, particularly in cancer cells.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. By enhancing NAD levels, it reduces oxidative damage caused by reactive oxygen species (ROS), thus protecting cellular integrity .

Anti-Cancer Potential

Preliminary studies suggest that this compound may have anti-cancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by modulating NAD levels, which are often altered in cancerous tissues. This modulation can lead to reduced ATP depletion and improved mitochondrial function .

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may exhibit neuroprotective effects. By supporting NAD biosynthesis, these compounds could potentially protect neurons from degeneration associated with diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Case Studies

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. These findings suggest its potential as a therapeutic agent against specific cancers .

- Neuroprotection in Animal Models : Animal studies have shown that administration of compounds similar to this compound can improve cognitive function in models of neurodegeneration by enhancing NAD levels and reducing oxidative stress .

Eigenschaften

IUPAC Name |

6-(methylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7-3-2-6(5-10)4-9-7/h2-5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCZNHSXCGRJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593574 | |

| Record name | 6-(Methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72087-21-9 | |

| Record name | 6-(Methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.